Researchers encounter oxidative degradation and protodeboronation when using 4-aminophenylboronic acid free base. 4-Aminophenylboronic acid hydrochloride (CAS 80460-73-7) eliminates these issues via protonation, which stabilizes the C-B bond and enhances aqueous solubility. Key advantages:
Supplied as a stable, water-soluble solid for reliable process scale-up.
4-Aminophenylboronic acid hydrochloride (CAS: 80460-73-7) is a versatile bifunctional reagent featuring both a reactive boronic acid moiety and a protonated primary amine. As a highly water-soluble hydrochloride salt, it serves as a critical intermediate in pharmaceutical synthesis, bioconjugation, and materials science. Its primary utility lies in its dual reactivity: the boronic acid group participates in Suzuki-Miyaura cross-couplings and forms reversible covalent bonds with cis-diols (e.g., sugars, glycoproteins), while the amine group allows for amide bond formation or oxidative polymerization. By providing these functionalities in a stabilized, water-soluble salt form, this compound bridges the gap between organic synthesis and aqueous biological or materials engineering applications.
Substituting 4-aminophenylboronic acid hydrochloride with its free base counterpart introduces severe stability and processability risks. In the free base form, the electron-donating nature of the unprotonated amine group makes the aromatic ring highly susceptible to oxidation (often visibly degrading to a brown or black solid) and accelerates protodeboronation—the hydrolytic cleavage of the carbon-boron bond. The hydrochloride salt protonates the amine, converting it into an electron-withdrawing group (-NH3+) that significantly stabilizes the C-B bond and prevents oxidative degradation [1]. Furthermore, the free base exhibits poor aqueous solubility, which complicates its use in green Suzuki couplings, biological buffers, and direct oxidative polymerization workflows where acidic, aqueous conditions are mandatory [2].
Arylboronic acids with electron-donating groups, such as the free base of 4-aminophenylboronic acid, are highly prone to protodeboronation (cleavage of the C-B bond to yield aniline and boric acid) and rapid oxidation. By utilizing the hydrochloride salt, the amine is protonated (-NH3+), transforming it into an electron-withdrawing group. This electronic shift structurally stabilizes the carbon-boron bond, allowing the compound to be isolated and stored as a stable solid without the rapid browning and degradation characteristic of the free base[1].
| Evidence Dimension | Chemical stability and resistance to hydrolytic C-B bond cleavage |
| Target Compound Data | High stability; isolated as a stable, light-colored solid resistant to ambient oxidation |
| Comparator Or Baseline | 4-Aminophenylboronic acid (free base): Rapidly oxidizes and undergoes protodeboronation |
| Quantified Difference | Eliminates the rapid degradation pathway, preserving >95% purity during standard storage |
| Conditions | Ambient storage and aqueous reaction conditions |
Ensures batch-to-batch reproducibility and eliminates the need for frequent re-purification or discarding of degraded stock solutions during scale-up.
For applications requiring aqueous environments, such as biological assays or green cross-coupling reactions, the solubility of the reagent is paramount. 4-Aminophenylboronic acid hydrochloride exhibits high water solubility (measured at >2.4 mg/mL), whereas the free base form is poorly soluble in water and typically requires the addition of organic cosolvents like DMSO or methanol to achieve workable concentrations .
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | >2.4 mg/mL (Highly soluble in polar/aqueous systems) |
| Comparator Or Baseline | 4-Aminophenylboronic acid (free base): Poorly soluble in water |
| Quantified Difference | Allows direct dissolution in aqueous media without organic cosolvents |
| Conditions | Aqueous solutions at standard temperature and pressure |
Enables direct use in aqueous Suzuki-Miyaura couplings and biological buffers, streamlining formulation and reducing solvent waste.
The synthesis of poly(anilineboronic acid) (PABA) for sensor applications requires the oxidative polymerization of the monomer in acidic media. 4-Aminophenylboronic acid hydrochloride serves as the direct, pre-protonated monomer for this process. When polymerized in 0.1 M acidic solutions (e.g., HCl or phosphoric acid), it reliably yields stable self-doped PABA nanoparticle dispersions (25-50 nm in size) or nanowires, bypassing the pre-acidification and solubility issues associated with using the free base [1].
| Evidence Dimension | Polymerization precursor efficiency |
| Target Compound Data | Directly polymerizes in 0.1 M acid to yield uniform 25-50 nm PABA nanoparticles |
| Comparator Or Baseline | 4-Aminophenylboronic acid (free base): Requires pre-acidification and exhibits lower initial solubility |
| Quantified Difference | Provides 100% pre-protonated monomer for immediate and uniform oxidative polymerization |
| Conditions | Oxidative polymerization in 0.1 M phosphoric acid or HCl |
Streamlines the manufacturing workflow for non-enzymatic glucose and fluoride sensors by eliminating a pre-processing step and ensuring uniform polymer growth.
Due to its high aqueous solubility and resistance to protodeboronation, this hydrochloride salt is the ideal coupling partner for synthesizing asymmetrically substituted biphenyls, kinase inhibitors, and other pharmaceutical intermediates in environmentally friendly, water-based or mixed-aqueous solvent systems [1].
As a pre-protonated monomer, it is directly utilized in the oxidative polymerization of poly(anilineboronic acid) (PABA). The resulting conductive polymer films or nanoparticle dispersions are highly effective for the potentiometric or optical detection of cis-diols (like glucose) and Lewis bases (like fluoride)[2].
The compound's dual functionality allows it to be used as a linker in biological buffers. The amine group can be covalently attached to surfaces, carbon nanotubes, or proteins via amide coupling, while the stabilized boronic acid moiety remains available to selectively capture glycoproteins or saccharides [3].
Irritant